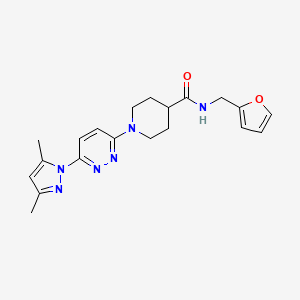![molecular formula C12H9F3N2O3 B2966287 5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 187998-60-3](/img/structure/B2966287.png)
5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
The pyrazole moiety is a significant heterocyclic component in medicinal chemistry due to its potent pharmacological profile. It serves as a crucial pharmacophore in drug discovery, particularly in the development of anticancer agents. The trifluoromethoxy group may enhance the bioavailability and metabolic stability of pharmacological compounds .
Organic Synthesis: Hydrazone Formation
In organic synthesis, the compound can be used to form hydrazones, which have a wide range of biological and pharmacological properties. These include antimicrobial, anti-inflammatory, and analgesic activities, making them valuable for various applications .
Material Science: Electrochromic Devices
In the field of material science, derivatives of this compound can be incorporated into polymers that serve as anodic materials for electrochromic devices. These devices change color in response to electrical input and have applications in smart windows and displays .
Pharmaceutical Development: Antihyperalgic Activity
Hypophosphorous acid derivatives, which can be synthesized from compounds like 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, have shown antihyperalgic activity. This makes them potential candidates for the development of new pain management medications .
Chemical Biology: mGlu Receptor Agonists
The compound’s derivatives may act as agonists for metabotropic glutamate receptors (mGluRs), which are important in treating neurodegenerative diseases and brain disorders. This application is particularly relevant in the field of chemical biology .
Analytical Chemistry: Boronic Acid Derivatives
In analytical chemistry, boronic acid derivatives of this compound can be used in various chemical analyses, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Drug Design: Stability and Shelf Life
The compound’s derivatives, such as MIDA boronates, provide prolonged shelf life and stability to typically unstable boronic acid derivatives. This is crucial in drug design for selective and iterative cross-coupling sequences .
Anti-Inflammatory Research: Piperazine Derivatives
Finally, piperazine derivatives of this compound have been synthesized and evaluated for their anti-inflammatory potential. This research is significant in the quest for new anti-inflammatory drugs .
Propriétés
IUPAC Name |
5-methyl-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-7-10(11(18)19)6-16-17(7)8-2-4-9(5-3-8)20-12(13,14)15/h2-6H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCSDRIEECLOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


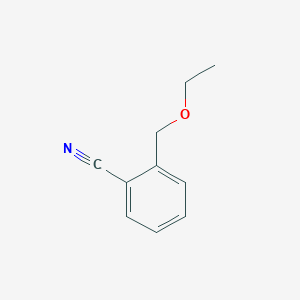
![N-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2966209.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2966210.png)
![N-cyclohexyl-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2966213.png)
![2,5-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2966214.png)
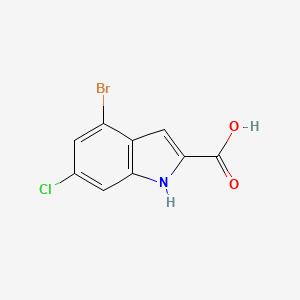
![3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2966217.png)


![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2966220.png)
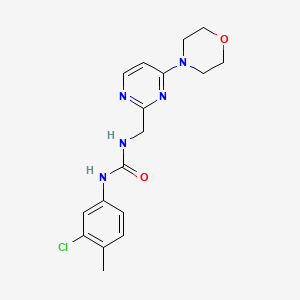
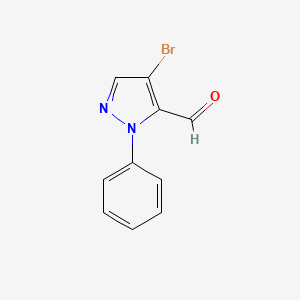
![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)
